molecular formula C5H8N2O B1273588 3,5-dimethyl-1H-pyrazol-4-ol CAS No. 2820-38-4

3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B1273588
CAS No.: 2820-38-4
M. Wt: 112.13 g/mol
InChI Key: CTXUDADWQSSNSC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a hydroxyl group at the fourth position, which contributes to its unique chemical properties .

Mechanism of Action

Target of Action

3,5-Dimethyl-1H-pyrazol-4-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These organisms can be transmitted through the bite of sandflies and mosquitoes .

Mode of Action

A molecular simulation study has shown that it has a desirable fitting pattern in theLmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in potent in vitro antipromastigote activity .

Biochemical Pathways

It is known that the compound inhibits the activity ofammonia monooxygenase enzyme (AMO) , which is involved in the first step of NH4+ oxidation . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death .

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that this compound may also have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . In vitro, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1H-pyrazol-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity . Additionally, this compound can act as a ligand, forming complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression, leading to changes in the levels of various proteins involved in cellular metabolism . For example, in certain cancer cell lines, this compound has been shown to induce apoptosis through the activation of p53-mediated pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of metabolites in the cell . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into mitochondria, where it can exert its effects on cellular respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing various cytoplasmic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with 3,5-dimethyl-2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole ketones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

3,5-Dimethyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1H-pyrazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which significantly influences its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and coordination interactions, enhancing its versatility in various applications .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXUDADWQSSNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394268
Record name 3,5-dimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2820-38-4
Record name 3,5-Dimethyl-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2820-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-4-HYDROXYPYRAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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